molecular formula C17H18N2O3S B292027 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide

2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide

Cat. No. B292027
M. Wt: 330.4 g/mol
InChI Key: WHJOKSDRDMWNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide, also known as DT-13, is a synthetic compound that has shown potential in various scientific research applications. The compound is a member of the thieno[3,4-c]chromene family, which has been extensively studied due to its biological activities and therapeutic potential. In

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of several pathways involved in cancer cell growth, inflammation, and neurodegeneration. 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to inhibit the activity of several enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes and signaling pathways, which may contribute to its anti-cancer and anti-inflammatory properties. Additionally, 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been shown to modulate the expression of several genes involved in cancer cell growth, inflammation, and neurodegeneration. The compound has also been shown to reduce oxidative stress and protect against neuronal damage, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has several advantages for lab experiments. The compound is easy to synthesize and purify, which makes it readily available for research purposes. Additionally, 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has shown promising results in various scientific research applications, which makes it an attractive candidate for further study. However, there are also limitations to using 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in lab experiments. The compound has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy. Additionally, the mechanism of action of 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide is not fully understood, which makes it challenging to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for the study of 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide. One area of research is the optimization of the synthesis method to improve yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in humans. Another area of research is the identification of specific pathways and enzymes targeted by 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide, which may lead to the development of more targeted therapies. Finally, further studies are needed to explore the potential of 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in other scientific research applications, such as cardiovascular diseases and metabolic disorders.
Conclusion:
2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide is a synthetic compound that has shown potential in various scientific research applications. The compound has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties, and has been shown to inhibit the activity of several enzymes and signaling pathways. While there are advantages to using 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in lab experiments, there are also limitations, including the lack of extensive studies in humans and the incomplete understanding of its mechanism of action. Future research directions include optimizing the synthesis method, determining the safety and efficacy of 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide in humans, identifying specific pathways and enzymes targeted by the compound, and exploring its potential in other scientific research applications.

Synthesis Methods

2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide is synthesized using a multi-step process that involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by the reaction of the resulting intermediate with diethylamine and acetic anhydride. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has shown potential in various scientific research applications. The compound has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has been studied for its neuroprotective properties, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(diethylamino)-N-(4-oxothieno[3,4-c]chromen-3-yl)acetamide

InChI

InChI=1S/C17H18N2O3S/c1-3-19(4-2)9-14(20)18-16-15-12(10-23-16)11-7-5-6-8-13(11)22-17(15)21/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)

InChI Key

WHJOKSDRDMWNHE-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C2C(=CS1)C3=CC=CC=C3OC2=O

Canonical SMILES

CCN(CC)CC(=O)NC1=C2C(=CS1)C3=CC=CC=C3OC2=O

solubility

0.4 [ug/mL]

Origin of Product

United States

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